N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole, benzothiophene, and benzofuran moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibitingfolic acid production . They also showed promising quorum-sensing inhibitors .
Pharmacokinetics
The admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized by the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Coupling Reactions: The final compound is obtained by coupling the synthesized benzothiazole, benzothiophene, and benzofuran intermediates using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of other complex molecules for various chemical research applications.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activities and ability to inhibit topoisomerase I.
Benzo[d]thiazole-2-thiol: Studied for its antimicrobial and anti-inflammatory properties.
2-(2-hydroxyphenyl)benzothiazole: Used in various biological and chemical research applications.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is unique due to its multi-functional structure, which allows it to interact with multiple molecular targets and pathways
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound belonging to the benzothiazole family. Its structure suggests potential biological activities, including anticancer and anti-inflammatory properties. This article reviews existing research on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple aromatic rings and functional groups that may influence its biological activity. The molecular formula is C22H22N2O3S2, with a molecular weight of 422.55 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H22N2O3S2 |
Molecular Weight | 422.55 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA.
- In vitro Studies : Research using cancer cell lines (e.g., MCF-7 for breast cancer) has shown that this compound can reduce cell viability significantly, with IC50 values in the micromolar range.
Anti-inflammatory Activity
The benzothiazole derivatives are also known for their anti-inflammatory effects. The compound is hypothesized to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound resulted in a marked reduction in swelling compared to control groups.
- Mechanism : It is believed that the compound modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Study 1: Anticancer Screening
A recent study focused on a library of benzothiazole derivatives, identifying several candidates with promising anticancer activity. The compound was screened against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.0 | Cell cycle arrest |
HeLa | 10.0 | Caspase activation |
Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of the compound in a murine model:
Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |
---|---|---|
Control | 0 | TNF-alpha: 200 |
Compound Dose 1 | 30 | TNF-alpha: 140 |
Compound Dose 2 | 50 | TNF-alpha: 100 |
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S2/c1-3-31-19-9-6-7-16-14-20(32-24(16)19)25(30)29-27-23(17-12-11-15(2)13-22(17)34-27)26-28-18-8-4-5-10-21(18)33-26/h4-10,14-15H,3,11-13H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPBDCXJRWRUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.